Inosine-5'-monophosphate disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-5’-monophosphate disodium salt, also known as inosinic acid disodium salt, is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the disodium salt form of inosine monophosphate, a ribonucleotide of hypoxanthine. This compound is essential in the synthesis of purine nucleotides and is widely used in the food industry as a flavor enhancer due to its umami taste .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate disodium salt can be synthesized through the phosphorylation of inosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester .
Industrial Production Methods: Industrial production of inosine-5’-monophosphate disodium salt often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. This method is preferred due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Inosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleotide analogs depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Inosine-5’-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to study the activity and kinetics of enzymes such as inosine-5’-monophosphate dehydrogenase.
Biology: It plays a role in nucleotide metabolism and is used in studies related to purine biosynthesis.
Medicine: It has potential therapeutic applications in treating conditions like hyperlipidemia and diabetes by activating AMP-activated protein kinase.
Industry: It is widely used as a flavor enhancer in the food industry due to its umami taste
Wirkmechanismus
Inosine-5’-monophosphate disodium salt exerts its effects primarily through its role in nucleotide metabolism. It serves as a precursor for the synthesis of guanosine monophosphate and adenosine monophosphate. The compound activates AMP-activated protein kinase, which enhances glucose and lipid metabolism. This activation leads to improved energy homeostasis and has potential therapeutic benefits in metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
- Guanosine-5’-monophosphate disodium salt
- Adenosine-5’-monophosphate disodium salt
- Cytidine-5’-monophosphate disodium salt
Comparison: Inosine-5’-monophosphate disodium salt is unique due to its specific role in purine metabolism and its ability to activate AMP-activated protein kinase. While guanosine-5’-monophosphate and adenosine-5’-monophosphate are also involved in nucleotide metabolism, they do not exhibit the same flavor-enhancing properties as inosine-5’-monophosphate disodium salt. Cytidine-5’-monophosphate, on the other hand, is involved in pyrimidine metabolism and has different biochemical roles .
Eigenschaften
Molekularformel |
C10H12N4NaO8P |
---|---|
Molekulargewicht |
370.19 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
PZGQXGXEKACEEW-MCDZGGTQSA-M |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.